

CAS number and chemical identifiers for 1-Methyl-3-nitro-5-propoxybenzene

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Compound of Interest

Compound Name:	1-Methyl-3-nitro-5-propoxybenzene
Cat. No.:	B8026121

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In-Depth Technical Guide: 1-Methyl-3-nitro-5-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis, and plausible biological pathways related to **1-Methyl-3-nitro-5-propoxybenzene**. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established knowledge of related nitroaromatic compounds to provide a foundational understanding for research and development purposes.

Chemical Identifiers and Properties

1-Methyl-3-nitro-5-propoxybenzene is a substituted aromatic compound. A summary of its key chemical identifiers is presented below.

Identifier	Value	Reference
CAS Number	1881293-62-4	[1]
Chemical Name	1-methyl-3-nitro-5-propoxybenzene	[1]
Molecular Formula	C10H13NO3	[2]
IUPAC Name	1-methyl-3-nitro-5-propoxybenzene	
InChI	InChI=1S/C10H13NO3/c1-3-7-14-10-6-9(11(12)13)5-8(2)4-10/h4-6H,3,7H2,1-2H3	
InChIKey	NWKSHBCVMHJUIM-UHFFFAOYSA-N	[2]
SMILES	CCOC1=CC(=CC(C)=C1)--INVALID-LINK--[O-]	

Synthesis Methodology

The synthesis of **1-Methyl-3-nitro-5-propoxybenzene** is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the formation of nitroaromatic ethers. A common approach involves the nitration of a precursor molecule, in this case, 3-propoxy-toluene.

Hypothetical Experimental Protocol: Nitration of 3-Propoxytoluene

Materials:

- 3-Propoxytoluene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ice bath
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Column chromatography apparatus (Silica gel)
- Hexane and Ethyl Acetate (for chromatography)

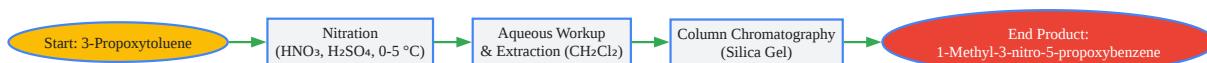
Procedure:

- In a round-bottom flask, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio) is prepared and cooled in an ice bath to 0-5 °C.
- 3-Propoxytoluene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 1-2 hours) to allow the nitration to proceed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is poured onto crushed ice, which may result in the precipitation of the crude product.
- The aqueous mixture is then extracted with dichloromethane.
- The organic layer is washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure **1-Methyl-3-nitro-5-propoxybenzene**.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this particular substrate.

Synthesis Workflow Diagram



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Caption: A hypothetical workflow for the synthesis of **1-Methyl-3-nitro-5-propoxybenzene**.

Potential Biological Signaling and Degradation Pathways

Specific biological activities or signaling pathways involving **1-Methyl-3-nitro-5-propoxybenzene** have not been documented. However, the metabolism of nitroaromatic compounds in biological systems, particularly by microorganisms, has been studied.[3][4][5] These pathways generally involve the reduction of the nitro group, which is a key step in their degradation and can also be linked to their toxicity.

Plausible Biodegradation Pathway

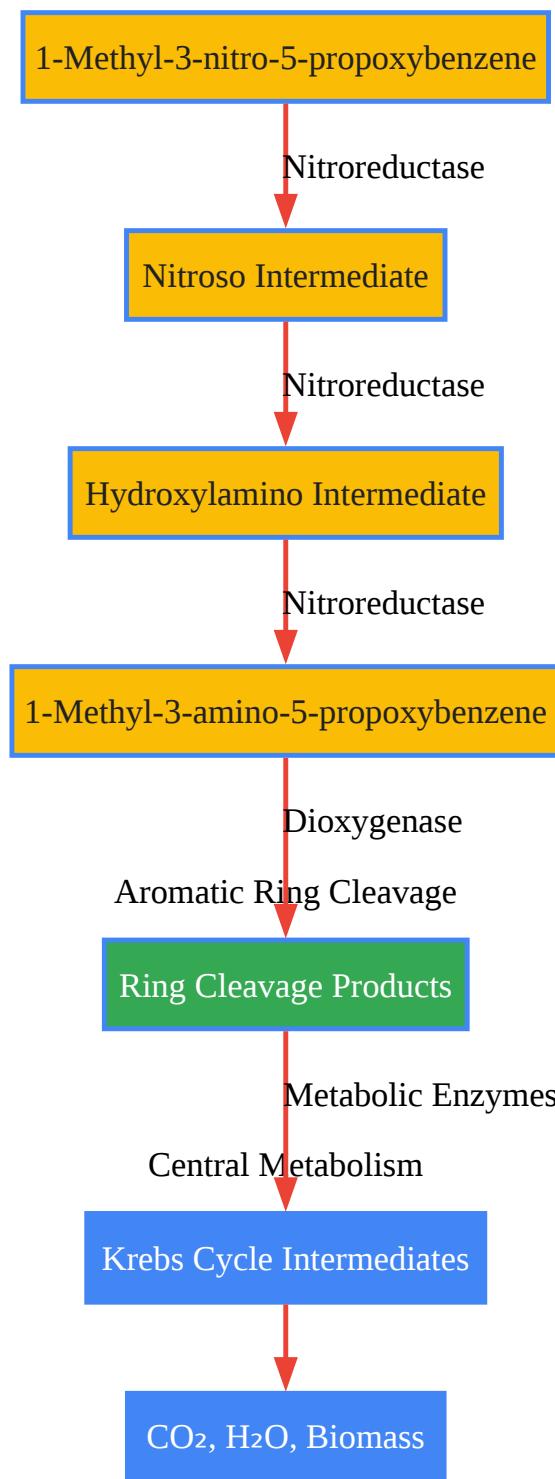
Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[4][5] Therefore, the initial steps in their biodegradation are typically reductive. Bacteria have evolved specific enzymes, such as nitroreductases, to carry out these transformations.[5]

A plausible degradation pathway for **1-Methyl-3-nitro-5-propoxybenzene** could proceed as follows:

- Nitro Reduction: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. This process is often mediated by NAD(P)H-dependent nitroreductases.
- Ring Cleavage: The resulting aromatic amine, 1-Methyl-3-amino-5-propoxybenzene, is more susceptible to oxidative ring cleavage by dioxygenase enzymes. This would likely lead to the formation of aliphatic intermediates.
- Central Metabolism: These aliphatic intermediates can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide, water, and biomass.

Biodegradation Pathway Diagram

Nitro Group Reduction

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Caption: A plausible microbial degradation pathway for **1-Methyl-3-nitro-5-propoxybenzene**.

Concluding Remarks for Researchers

While **1-Methyl-3-nitro-5-propoxybenzene** is commercially available, its biological effects and metabolic fate remain largely unexplored. The information presented in this guide, based on the general chemistry and biology of nitroaromatic compounds, provides a starting point for future research. Investigators are encouraged to perform detailed experimental studies to elucidate the specific synthesis, reactivity, and biological activity of this compound. Such studies will be crucial for assessing its potential applications in drug development and for understanding its environmental impact.

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